17-Ethynyl-10-hydroxy-19-nortestosterone

Übersicht

Beschreibung

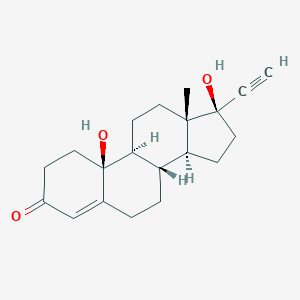

It is a derivative of testosterone where the hydrogen at position 17 is replaced by an ethynyl group, and the methyl group attached to position 10 is replaced by hydrogen . This compound is widely used in hormonal contraceptives and hormone replacement therapy.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 17-Ethynyl-10-hydroxy-19-nortestosterone typically involves the following steps:

Starting Material: The synthesis begins with estrone or estradiol.

Reduction: The reduction of the keto group at the 3rd position to a hydroxyl group is performed using reducing agents like sodium borohydride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Types of Reactions:

Oxidation: The hydroxyl group at the 10th position can be oxidized to a keto group using oxidizing agents like chromium trioxide.

Reduction: The keto group at the 3rd position can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Substitution: The ethynyl group at the 17th position can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Chromium trioxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Grignard reagents, organolithium compounds.

Major Products:

Oxidation Products: 17-Ethynyl-10-keto-19-nortestosterone.

Reduction Products: this compound.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Hormone Replacement Therapy

17-Ethynyl-10-hydroxy-19-nortestosterone is utilized in hormone replacement therapies due to its anabolic properties, which can aid in muscle growth and recovery. It is particularly beneficial for patients with hormonal deficiencies or conditions that lead to muscle wasting.

Oncology

In oncology, this compound has been investigated for its effectiveness in treating certain types of cancer, particularly metastatic mammary carcinoma. A study involving patients receiving weekly injections of 100 mg of 17-Ethynyl-19-nortestosterone enanthate followed by daily oral administration of 15 mg of the acetate form demonstrated a significant reduction in pituitary gonadotropin excretion, suggesting potential therapeutic benefits for hormone-sensitive cancers.

Progestogenic Activity

The compound exhibits significant progestogenic activity, making it a candidate for treatments related to reproductive health. Its ability to bind to progesterone receptors mimics the effects of natural progesterone, which is crucial in regulating the menstrual cycle and supporting pregnancy. This aspect has led to its exploration in managing conditions such as:

- Dysmenorrhea : Painful menstruation can be alleviated through the administration of progestins.

- Endometriosis : The compound may help in reducing the growth of endometrial tissue outside the uterus.

- Functional Sterility : It can be employed in treatments aimed at inducing a quiet state in the ovaries, thus managing conditions leading to infertility .

Anabolic Properties

This compound is noted for its anabolic effects, which include:

- Promotion of muscle mass gain.

- Enhancement of physical performance.

These properties have made it popular among athletes and bodybuilders; however, its use is often regulated due to potential side effects and ethical concerns regarding performance enhancement.

Synthesis and Chemical Properties

The synthesis of this compound involves several chemical reactions that modify its biological activity. The structural formula indicates it contains 20 carbon atoms, 26 hydrogen atoms, and 2 oxygen atoms. Various methods exist for synthesizing this compound while maintaining its structural integrity, including reactions with organic carboxylic acids to produce esters suitable for pharmaceutical applications .

Case Study: Hormonal Impact on Cancer Treatment

A clinical trial focusing on metastatic mammary carcinoma patients showed that treatment with 17-Ethynyl-19-nortestosterone resulted in decreased levels of gonadotropins, indicating hormonal suppression that could be beneficial in managing hormone-responsive tumors.

Research on Progestogenic Effects

Studies have demonstrated that compounds related to 19-nortestosterone can effectively inhibit uterine growth stimulated by estrogen, showcasing their potential as therapeutic agents in gynecological health .

Wirkmechanismus

17-Ethynyl-10-hydroxy-19-nortestosterone exerts its effects by binding to the progesterone receptor, mimicking the action of natural progesterone. This binding leads to the activation of the receptor and subsequent regulation of gene expression involved in reproductive and menstrual processes. The compound also exhibits weak androgenic and estrogenic activity, contributing to its overall hormonal effects .

Vergleich Mit ähnlichen Verbindungen

Levonorgestrel: Another synthetic progestogen with a similar structure but differing in the position of the ethynyl group.

Desogestrel: A progestogen with a similar mechanism of action but different chemical structure.

Ethynodiol diacetate: A progestogen with similar applications but different pharmacokinetic properties.

Uniqueness: 17-Ethynyl-10-hydroxy-19-nortestosterone is unique due to its specific structural modifications, which confer distinct pharmacological properties. Its combination of progestogenic, androgenic, and estrogenic activities makes it versatile in various therapeutic applications .

Biologische Aktivität

17-Ethynyl-10-hydroxy-19-nortestosterone, commonly referred to as norethisterone , is a synthetic progestin with significant biological activity. It is primarily utilized in hormonal therapies, including contraception and treatment of menstrual disorders. This article focuses on its pharmacodynamics, biological effects, and potential therapeutic applications, supported by diverse research findings.

Norethisterone is characterized by its structure, which includes an ethynyl group at the C17 position and a hydroxyl group at the C10 position. Its chemical formula is .

Norethisterone acts primarily as an agonist at the progesterone receptor (PR) , exhibiting weak androgenic and estrogenic activities. Its binding affinities to various receptors are summarized in Table 1.

| Compound | PR Binding Affinity | AR Binding Affinity | ER Binding Affinity |

|---|---|---|---|

| Norethisterone | 67-75 | 15 | 0 |

| 5α-Dihydronorethisterone | 25 | 27 | 0 |

| Ethinylestradiol (metabolite) | 15-25 | 1-3 | 112 |

Progestational Activity

Norethisterone exhibits strong progestational effects, influencing endometrial growth and maintaining pregnancy. Studies have shown that it effectively reduces endometrial hyperplasia when used in combination with estrogen in hormone replacement therapy .

Androgenic Effects

Although norethisterone is primarily a progestin, it possesses mild androgenic properties. Research indicates that high doses can stimulate sebaceous gland activity, leading to increased sebum production, which is a marker for androgenicity . However, lower doses do not exhibit significant androgenic effects.

Estrogenic Activity

Interestingly, norethisterone can be metabolized into ethinylestradiol, a potent estrogen. At therapeutic doses (e.g., 5 mg), it may produce estrogenic effects comparable to low doses of ethinylestradiol . This dual action can be beneficial in certain therapeutic contexts but raises concerns regarding the risk of thromboembolic events at higher doses .

Muscle Growth and Bone Density

Norethisterone has been implicated in promoting muscle growth and enhancing bone mineral density. In a study evaluating its effects on muscle hypertrophy, norethisterone significantly increased protein synthesis in muscle tissues . Additionally, it demonstrated potential in improving bone density among postmenopausal women undergoing hormone therapy.

Cytotoxicity Studies

Research utilizing the MTT assay has investigated the cytotoxic effects of norethisterone on various cancer cell lines. For instance, one study reported an IC50 value of approximately 1.33 µM against T47-D breast cancer cells . This suggests that norethisterone may have potential applications in oncology, particularly in hormone-sensitive cancers.

Eigenschaften

IUPAC Name |

(8S,9S,10S,13S,14S,17R)-17-ethynyl-10,17-dihydroxy-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O3/c1-3-19(22)10-8-16-15-5-4-13-12-14(21)6-11-20(13,23)17(15)7-9-18(16,19)2/h1,12,15-17,22-23H,4-11H2,2H3/t15-,16-,17-,18-,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYRPICHNIDQFOD-RPZLJYRGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC(=O)CC[C@]34O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40154051 | |

| Record name | 10beta-Hydroxy-19-norethisterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40154051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1236-00-6 | |

| Record name | 10β-Hydroxy-19-norethisterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1236-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10beta-Hydroxy-19-norethisterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001236006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17-Ethynyl-10-hydroxy-19-nortestosterone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63012 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 10beta-Hydroxy-19-norethisterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40154051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10.BETA.-HYDROXY-19-NORETHISTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9C55LR6ZGS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.